BX-2819 Demonstrates Moderate Selectivity for P. falciparum Hsp90 Over Human Hsp90
In a direct, head-to-head competitive binding assay, BX-2819 exhibited a 2-fold higher affinity for P. falciparum (Pf) Hsp90 compared to human (Hs) Hsp90, a property that distinguishes it from the comparator XL888, which showed a 4.8-fold selectivity for PfHsp90 [1].
| Evidence Dimension | Binding Affinity (Apparent Ki) |
|---|---|
| Target Compound Data | PfHsp90 Ki = 24 ± 4.4 nM; HsHsp90 Ki = 49 ± 4.3 nM |
| Comparator Or Baseline | XL888: PfHsp90 Ki = 27 ± 7.8 nM; HsHsp90 Ki = 130 ± 30 nM |
| Quantified Difference | BX-2819 has a ~2.0-fold selectivity for PfHsp90 (p = 0.0114). In contrast, XL888 has a ~4.8-fold selectivity for PfHsp90 (p = 0.0032). |
| Conditions | Fluorescence polarization competition assay using FITC-GA tracer. |
Why This Matters
This differential selectivity profile is critical for researchers designing antimalarial studies; BX-2819 offers a more balanced human-parasite inhibition profile compared to XL888, which may be preferable for investigating host-parasite interactions or when a strong anti-parasitic effect with lower cross-reactivity is desired.
- [1] Mansfield CR, Quan B, Chirgwin ME, Eduful B, Hughes PF, Neveu G, et al. Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome. Cell Chem Biol. 2024 Apr 18;31(4):729-742.e13. View Source
